N-(4-Aminophenyl)ethenesulfonamide

Description

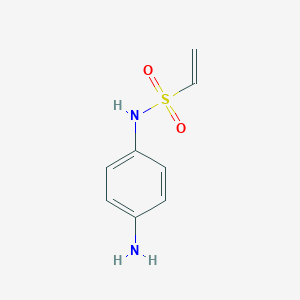

N-(4-Aminophenyl)ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone and a para-aminophenyl substituent. These compounds often exhibit distinct conformational properties due to hydrogen bonding and steric interactions. For instance, N-(4-Aminophenyl)-4-methylbenzenesulfonamide crystallizes in a V-shaped conformation with a dihedral angle of 45.86° between benzene rings and forms a 3D hydrogen-bonded network via N–H⋯O and N–H⋯N interactions .

Properties

Molecular Formula |

C8H10N2O2S |

|---|---|

Molecular Weight |

198.24 g/mol |

IUPAC Name |

N-(4-aminophenyl)ethenesulfonamide |

InChI |

InChI=1S/C8H10N2O2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h2-6,10H,1,9H2 |

InChI Key |

IRXJLAPPLYMTLT-UHFFFAOYSA-N |

Canonical SMILES |

C=CS(=O)(=O)NC1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)ethenesulfonamide typically involves the reaction of 4-nitrophenyl ethenesulfonate with a reducing agent to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for purity and performance .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)ethenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-Aminophenyl)ethenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)ethenesulfonamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for DNA replication and cell division in bacteria, leading to their growth inhibition .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Conformation and Crystal Packing

The para-aminophenyl group in N-(4-Aminophenyl)ethenesulfonamide significantly influences its hydrogen-bonding patterns compared to analogues with electron-withdrawing or bulky substituents:

- Nitro vs. Amino Groups: In N-(4-nitrophenyl)-4-methylbenzenesulfonamide (compound II in ), the nitro group increases the inter-ring dihedral angle to 86.1° compared to 45.86° in the amino-substituted analogue. The nitro group’s electron-withdrawing nature reduces hydrogen-bond donor capacity, leading to simpler packing motifs .

- Methyl and Methoxy Substituents: N-(4-Methylphenyl)-4-methylbenzenesulfonamide (compound III) exhibits a dihedral angle of 70.53° and a C–S–N–C torsion angle of -60.71°, contrasting sharply with the amino-substituted compound’s geometry. Bulky substituents like methoxy groups (e.g., in ’s compound 6s) further distort the conformation, yielding yellow solids with lower melting points (172–174°C) .

Table 1: Structural Parameters of Selected Sulfonamides

Key Differentiators of this compound

Hydrogen-Bonding Capacity: The primary amine enables dual N–H⋯O and N–H⋯N interactions, absent in analogues with non-donor substituents (e.g., nitro, methyl).

Conformational Flexibility: The amino group’s smaller steric profile allows tighter packing (dihedral angle ~45°) compared to bulkier substituents.

Synthetic Versatility: The amino group serves as a handle for further functionalization, unlike inert substituents (e.g., bromo, chloro).

Biological Activity

N-(4-Aminophenyl)ethenesulfonamide, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to an ethene chain and an amino-substituted phenyl ring. This structure contributes to its pharmacological properties, particularly in terms of its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been primarily studied in the context of:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. Its mechanism may involve the induction of apoptosis and the inhibition of tumor growth.

- Antimicrobial Properties : Research has shown that sulfonamides can possess antibacterial and antifungal activities, which may be relevant for this compound as well.

This compound has been investigated for its potential as an antitumor agent. The compound appears to induce apoptosis in cancer cells through several pathways:

- Inhibition of Cell Proliferation : Studies have demonstrated that the compound can significantly reduce cell viability in various tumor cell lines.

- Apoptotic Pathways : The activation of caspases and modulation of Bcl-2 family proteins suggest that this compound triggers intrinsic apoptotic pathways.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines using MTT assays. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.

- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor regression in xenograft models. Tumor sizes were measured weekly, showing a reduction of up to 60% compared to control groups.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.